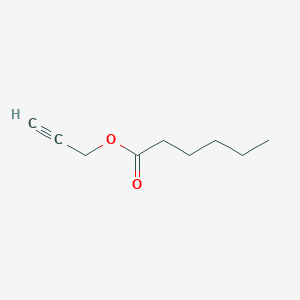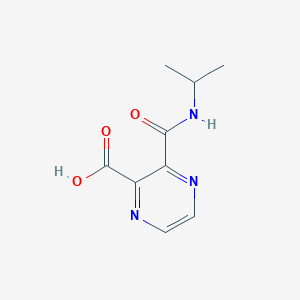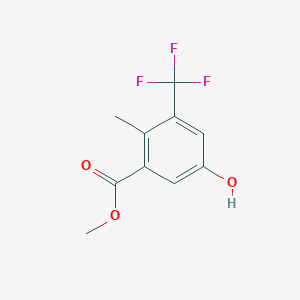![molecular formula C12H14N4S B13988691 (5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-03-0](/img/structure/B13988691.png)
(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of thioamides with α-haloketones under acidic conditions . The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of hydrochloric acid.
Industrial Production Methods
Industrial production of thiazole derivatives often employs eco-friendly methods such as microwave irradiation to enhance reaction rates and yields . Multicomponent reactions and green chemistry approaches are also utilized to improve selectivity and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to changes in enzyme conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethyl-aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
33175-03-0 |
|---|---|
Fórmula molecular |
C12H14N4S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
5-[(2,5-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-7-4-5-8(2)10(6-7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14) |
Clave InChI |
JFSPRUWNUZCXJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N=NC2=C(N=C(S2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
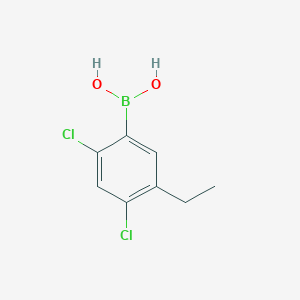
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
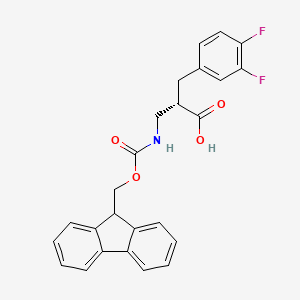
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
